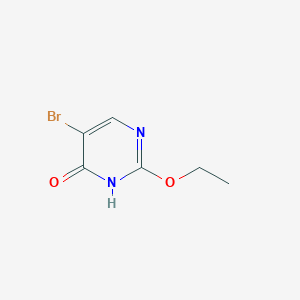

5-bromo-2-ethoxypyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O2 |

|---|---|

Molecular Weight |

219.04 g/mol |

IUPAC Name |

5-bromo-2-ethoxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) |

InChI Key |

NOKBGOCOBGTITR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C(=O)N1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Ethoxypyrimidin 4 1h One

De Novo Synthesis Strategies for the Pyrimidinone Core

The formation of the fundamental pyrimidinone structure can be achieved through various cyclization reactions, primarily involving cyclocondensation and ring-closure approaches.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine (B1678525) derivatives. These reactions typically involve the condensation of a three-carbon component with a urea (B33335) or amidine derivative. A classic and widely utilized method is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. acs.orgnih.gov This multicomponent reaction offers an efficient route to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones (B12756618). acs.orgnih.gov

Various catalysts and conditions have been developed to improve the efficiency and scope of the Biginelli reaction. acs.orgnih.gov For instance, the use of copper chloride in acetic acid has been shown to be an effective promoter for the cyclocondensation of C-glycosylated substrates. acs.org Other catalysts, such as strontium chloride hexahydrate and ceric ammonium (B1175870) nitrate, have also been employed to facilitate the synthesis of diverse pyrimidine derivatives. nih.gov The general scheme for the Biginelli reaction is depicted below:

Scheme 1: General representation of the Biginelli reaction.

Beyond the traditional Biginelli reaction, other cyclocondensation strategies have been explored. For example, the reaction of α-tosyl substituted ureas with enolates of β-oxoesters can lead to the formation of 5-acyl-4-hydroxyhexahydropyrimidine-2-ones, which can then be dehydrated to yield the desired pyrimidinone. researchgate.net

Ring-Closure Reactions

Ring-closure reactions provide another avenue for constructing the pyrimidinone core. These methods often involve the intramolecular cyclization of a linear precursor that already contains the necessary atoms for the heterocyclic ring. For instance, the reaction of N-carbamoyl-L-aspartate is catalyzed by dihydroorotase to form dihydroorotate, a key step in the biosynthesis of pyrimidines. umich.edu

Synthetic chemists have developed analogous laboratory-based ring-closure methods. A notable example is the synthesis of pyrimidines from 2-bromomalonaldehyde (B19672) and amidine compounds in a one-step reaction. google.com This approach simplifies the preparation process and reduces synthesis costs. google.com The reaction of ketones with nitriles, catalyzed by copper, also provides a versatile route to diversely functionalized pyrimidines through a series of C-C and C-N bond formations. mdpi.com

Functional Group Interconversion Pathways for Bromine and Ethoxy Moiety Introduction

Once the pyrimidinone core is established, the introduction of the bromine atom at the C5 position and the ethoxy group at the C2 position is achieved through functional group interconversion reactions.

Nucleophilic Displacement Reactions at Pyrimidine C2, e.g., from 5-bromo-2-chloropyrimidine (B32469)

The introduction of the ethoxy group at the C2 position is commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. A highly effective precursor for this transformation is 5-bromo-2-chloropyrimidine. chemicalbook.comnih.gov The chlorine atom at the C2 position is susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the pyrimidine ring nitrogens.

The reaction of 5-bromo-2-chloropyrimidine with sodium ethoxide in ethanol (B145695) readily furnishes 5-bromo-2-ethoxypyrimidine. prepchem.com This reaction is generally efficient and proceeds under relatively mild conditions. The reactivity of 2-chloropyrimidines in such nucleophilic substitution reactions is well-documented, with the displacement of the chloro group being a common strategy for introducing various substituents at this position. researchgate.netrsc.org The rate of this substitution can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. researchgate.net

A one-step synthesis method for 5-bromo-2-chloropyrimidine has been developed, starting from 2-hydroxypyrimidine (B189755) and hydrobromic acid, followed by reaction with phosphorus oxychloride. google.com This streamlined process improves production efficiency and the utilization of bromine. google.com

Electrophilic Bromination at Pyrimidine C5

The introduction of a bromine atom at the C5 position of the pyrimidinone ring is typically achieved through an electrophilic bromination reaction. researchgate.net The C5 position is activated towards electrophilic attack due to the electron-donating character of the pyrimidinone ring system.

Various brominating agents can be employed for this purpose. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of aromatic and heterocyclic compounds. nih.govresearchgate.net The reaction of a 2-ethoxypyrimidin-4(1H)-one derivative with NBS in a suitable solvent, such as acetonitrile (B52724), can lead to the desired 5-bromo product. nih.gov The regioselectivity of the bromination is often influenced by the solvent and the nature of the substituents already present on the ring. researchgate.net

Theoretical analyses and experimental studies have shown that the positional selectivity of electrophilic aromatic bromination can be predicted and controlled. nih.gov The mechanism of bromination of 2(1H)-pyrimidinone has been studied, revealing the formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate. researchgate.net

Alkoxylation Reactions

Alkoxylation, in a broader sense, refers to the addition of an alcohol to a substrate. wikipedia.orgfrontiersin.org In the context of pyrimidine synthesis, this can refer to the introduction of an alkoxy group, such as the ethoxy moiety in the target compound. As discussed in section 2.2.1, the most direct method for introducing the ethoxy group onto the pyrimidine ring is through the nucleophilic displacement of a leaving group, such as a halogen, by an alkoxide. prepchem.com

For instance, the reaction of a 2-chloropyrimidine (B141910) derivative with sodium ethoxide is a classic example of an alkoxylation reaction leading to the formation of a 2-ethoxypyrimidine. prepchem.comresearchgate.net This type of reaction is a fundamental transformation in heterocyclic chemistry, allowing for the synthesis of a wide array of alkoxy-substituted pyrimidines.

Regioselective Synthesis Techniques and Considerations

The regioselective synthesis of pyrimidine derivatives is crucial for controlling the position of substituents on the pyrimidine ring, which in turn dictates the molecule's biological activity. For the synthesis of 5-bromo-2-ethoxypyrimidin-4(1H)-one, the primary challenge lies in the selective bromination at the C-5 position and the introduction of the ethoxy group at the C-2 position.

One common strategy involves the initial synthesis of a 2-substituted-4(3H)-pyrimidinone, followed by selective bromination. The starting pyrimidinone can be prepared through the condensation of β-ketoesters with amidines or related compounds. For instance, the condensation of ethyl acetoacetate (B1235776) with an appropriate amidine derivative can yield the corresponding 2-substituted-6-methyl-4(3H)-pyrimidinone.

A significant advancement in regioselective synthesis is the use of lithiation-substitution protocols. nih.govnih.gov This technique allows for the direct and controlled introduction of substituents at specific positions of the pyrimidine ring. For example, a 2-amino-4(3H)-pyrimidinone derivative can be regioselectively lithiated at the C-6 position, followed by reaction with an electrophile to introduce a desired substituent. nih.govnih.gov Subsequent bromination can then be directed to the C-5 position.

The choice of brominating agent is also a critical consideration for regioselectivity. Reagents such as N-bromosuccinimide (NBS) are often employed for the selective bromination of the C-5 position of pyrimidinones. nih.govresearchgate.net The reaction conditions, including the solvent and temperature, can significantly influence the outcome and prevent undesired side reactions. For instance, the bromination of uracils in aqueous solution can lead to the formation of 5-bromo-6-hydroxyhydro derivatives, which can then be dehydrated to yield the desired 5-bromo product. researchgate.net

A one-pot synthesis method for 5-bromo-2-substituted pyrimidine compounds has been developed using 2-bromomalonaldehyde and amidine compounds as starting materials. google.com This approach simplifies the process, reduces synthesis time and cost, and is suitable for large-scale production. google.com

The following table summarizes a regioselective synthesis approach for a related compound, highlighting the key steps and reagents.

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 2-amino-6-methyl-4(3H)-pyrimidinone | Lithiation followed by substitution | 2-amino-6-substituted-4(3H)-pyrimidinone |

| 2 | 2-amino-6-substituted-4(3H)-pyrimidinone | N-Bromosuccinimide (NBS) | 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinone nih.govnih.gov |

Optimization of Reaction Parameters and Yields for Scalable Synthesis

For the industrial application of any synthetic route, optimization of reaction parameters to maximize yield and ensure scalability is paramount. Research has focused on developing practical and scalable synthetic routes for bromo-substituted pyrimidines. researchgate.netnih.gov

Key parameters that are often optimized include:

Reaction Temperature: The temperature can affect reaction rates and the formation of byproducts. For instance, the bromination of uridine (B1682114) derivatives with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) was found to be significantly faster at elevated temperatures. nih.gov

Solvent: The choice of solvent can influence the solubility of reactants and the reaction mechanism. Polar aprotic solvents like DMF and acetonitrile have been shown to be effective for the bromination of nucleosides. nih.gov

Catalyst: The use of a catalyst can enhance reaction rates and selectivity. Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been used to accelerate the bromination of uridine derivatives with DBH. nih.gov

Stoichiometry of Reagents: Adjusting the molar ratios of reactants is crucial for maximizing the conversion of the limiting reagent and minimizing waste.

A one-pot synthesis approach for 4-pyrimidone-2-thioethers, which are precursors to functionalized pyrimidines, has been demonstrated on a 200-gram scale, achieving a high yield and purity. nih.gov This highlights the potential for scalable synthesis of pyrimidine derivatives.

The following table presents data on the optimization of the bromination of a uridine derivative, showcasing the effect of different conditions on reaction time and yield.

| Entry | Brominating Agent (equiv.) | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | DBH (1.1) | - | CH₂Cl₂ | Ambient | 28 | 95 | nih.gov |

| 2 | DBH (0.55) | TMSOTf (0.55) | CH₂Cl₂ | Ambient | 6 | 94 | nih.gov |

| 3 | DBH (1.1) | - | CH₂Cl₂ | 40 | 2 | Quantitative | nih.gov |

| 4 | DBH (1.1) | - | CH₃CN | Ambient | 4 | 96 | nih.gov |

| 5 | DBH (1.1) | - | DMF | Ambient | 2 | 98 | nih.gov |

Exploration of Novel Synthetic Routes and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing synthetic methodologies that are not only efficient but also environmentally benign. This has led to the exploration of novel synthetic routes and the application of green chemistry principles in the synthesis of pyrimidine derivatives. ejcmpr.com

One-pot synthesis methods, as mentioned earlier, are a key aspect of green chemistry as they reduce the number of reaction steps, minimize waste, and save energy and resources. google.comnih.gov The use of inexpensive and readily available starting materials further contributes to the economic and environmental viability of the synthesis. google.com

The development of catalytic systems that are efficient and reusable is another important area of green chemistry research. For example, a Brönsted acidic ionic solid pyridinium-functionalized organosilica network has been used as an efficient and reusable nanocatalyst for the one-pot synthesis of dihydropyrimidines. mdpi.com

Furthermore, the use of safer and more environmentally friendly reagents and solvents is a core principle of green chemistry. ejcmpr.comcambridgescholars.com Research into alternative brominating agents to elemental bromine, which is hazardous, is ongoing. cambridgescholars.com The use of water as a solvent, where possible, is also a desirable green chemistry approach.

The exploration of novel synthetic routes continues to be an active area of research. For instance, a one-step synthesis of 2-chloropyrimidin-4-ol derivatives using thiophosgene (B130339) has been reported, demonstrating an unusual reactivity that could potentially be adapted for the synthesis of other pyrimidine derivatives. nih.gov

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Ethoxypyrimidin 4 1h One

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring in 5-bromo-2-ethoxypyrimidin-4(1H)-one is susceptible to nucleophilic attack, with the reaction pathways being largely dictated by the nature of the substituent at a particular position. Both the bromo and ethoxy groups can serve as leaving groups under appropriate conditions, enabling a variety of synthetic transformations.

Reactivity Governed by the Bromo-Substituent, including SNAr Pathways

The bromine atom at the C5 position of the pyrimidine ring is a key handle for introducing molecular diversity. It can be displaced by a range of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms and the carbonyl group facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

The reactivity of the C5-bromo substituent allows for the introduction of various functionalities. For instance, reactions with amines in polar aprotic solvents can lead to the formation of 5-amino-2-ethoxypyrimidin-4(1H)-one derivatives. Similarly, treatment with alkoxides or thiolates can yield the corresponding 5-alkoxy or 5-thioether analogs.

Transformations Involving the Ethoxy-Substituent

The ethoxy group at the C2 position, while generally less reactive as a leaving group compared to the bromo substituent, can also undergo nucleophilic displacement. These transformations typically require more forcing conditions or specific activation. For example, acidic or basic hydrolysis can convert the ethoxy group to a hydroxyl group, yielding the corresponding pyrimidin-2,4-dione. This transformation is significant as it alters the electronic properties and potential hydrogen bonding capabilities of the molecule.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) reactions on the pyrimidine ring are generally less common due to the electron-deficient nature of the heterocycle. masterorganicchemistry.com The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the ring towards attack by electrophiles. masterorganicchemistry.com However, under specific conditions and with highly reactive electrophiles, EAS can occur. xmu.edu.cn The directing effects of the existing substituents on this compound would play a crucial role in determining the position of substitution. The bromo group is a deactivating ortho-, para-director, while the ethoxy group is an activating ortho-, para-director. The carbonyl group at C4 is a deactivating meta-director. The interplay of these electronic effects would influence the regioselectivity of any potential electrophilic substitution. For instance, nitration or halogenation, if successful, would likely occur at the C6 position, which is activated by the ethoxy group and less sterically hindered. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org These reactions significantly expand the synthetic utility of this compound.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. wikipedia.orglibretexts.org In the context of this compound, the bromine atom at the C5 position readily participates in this reaction.

Reaction Scheme: The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-phenyl-2-ethoxypyrimidin-4(1H)-one |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 5-(4-methoxyphenyl)-2-ethoxypyrimidin-4(1H)-one |

This table is illustrative and based on typical conditions for Suzuki-Miyaura couplings.

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org This methodology allows for the straightforward introduction of a wide variety of aryl and heteroaryl substituents at the C5 position.

Sonogashira Coupling Reactions

The Sonogashira coupling is another powerful palladium-catalyzed reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction provides a direct route to the synthesis of 5-alkynyl-substituted pyrimidinones (B12756618), which are valuable precursors for further transformations.

Reaction Scheme: The Sonogashira coupling of this compound is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. libretexts.org

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 5-(phenylethynyl)-2-ethoxypyrimidin-4(1H)-one |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 5-((trimethylsilyl)ethynyl)-2-ethoxypyrimidin-4(1H)-one |

This table is illustrative and based on typical conditions for Sonogashira couplings.

The mechanism involves the formation of a palladium-acetylide complex, which then undergoes oxidative addition with the this compound, followed by reductive elimination to afford the desired 5-alkynylpyrimidinone. nih.gov This reaction is highly efficient and tolerates a wide range of functional groups on the alkyne partner.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a powerful tool for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction is particularly relevant for the functionalization of heteroaryl halides like this compound. The process generally involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. While early iterations of the reaction utilized simple phosphine (B1218219) ligands, the development of sterically hindered and bidentate phosphine ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has significantly expanded the scope and efficiency of the reaction, allowing for the coupling of a wider range of amines, including primary amines, under milder conditions. wikipedia.org For challenging substrates, such as five-membered heteroaryl halides, specific ligands like tBuDavePhos have been shown to be effective. researchgate.net The reaction conditions, including the choice of base (e.g., KOt-Bu, K2CO3) and solvent (e.g., toluene, THF, dioxane), also play a significant role in the outcome of the reaction. libretexts.orgresearchgate.net Microwave-assisted Buchwald-Hartwig couplings have also been developed, often leading to shorter reaction times and higher yields. beilstein-journals.org

In the context of this compound, the bromine atom at the C5 position is susceptible to palladium-catalyzed amination. The reaction would involve coupling the pyrimidinone with a primary or secondary amine in the presence of a suitable palladium catalyst system. The specific conditions would need to be optimized, but would likely involve a palladium(II) precatalyst such as Pd(OAc)2 or a Pd(0) source, a phosphine ligand, and a base. The table below outlines a hypothetical reaction based on established Buchwald-Hartwig protocols.

Table 1: Hypothetical Buchwald-Hartwig Amination of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Primary/Secondary Amine | Pd(OAc)2 / Phosphine Ligand | KOt-Bu | Toluene | 5-Amino-2-ethoxypyrimidin-4(1H)-one derivative |

Negishi and Stille Coupling Applications

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. researchgate.netresearchgate.net This reaction is known for its mild reaction conditions and high functional group tolerance, making it a valuable method for the formation of carbon-carbon (C-C) bonds. researchgate.netnih.gov The general mechanism involves the formation of an organozinc reagent, which then undergoes transmetalation with a palladium(0) complex that has undergone oxidative addition with the organic halide. Subsequent reductive elimination yields the cross-coupled product. researchgate.net

For this compound, a Negishi coupling would enable the introduction of various alkyl, aryl, alkenyl, or alkynyl groups at the C5 position. This would first require the preparation of a suitable organozinc reagent. The subsequent coupling with the bromo-pyrimidinone would be carried out in the presence of a palladium catalyst.

The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the air and moisture stability of the organostannane reagents, many of which are commercially available. libretexts.org The reaction is versatile, with a wide scope of applicable coupling partners, including aryl, vinyl, and acyl halides. wikipedia.orglibretexts.org

The application of a Stille coupling to this compound would involve reacting it with an organostannane reagent in the presence of a palladium catalyst. The choice of catalyst and reaction conditions can influence the chemoselectivity when multiple reactive sites are present in a molecule. nih.gov For instance, in molecules containing both a bromide and a triflate group, the reaction can be directed to selectively couple at either position by tuning the palladium catalyst and ligands. nih.gov

The following table summarizes potential cross-coupling reactions for this compound.

Table 2: Negishi and Stille Coupling of this compound

| Coupling Reaction | Organometallic Reagent | Catalyst | Product |

| Negishi | Organozinc Halide (R-ZnX) | Palladium Catalyst | 5-R-2-ethoxypyrimidin-4(1H)-one |

| Stille | Organostannane (R-Sn(Alkyl)3) | Palladium Catalyst | 5-R-2-ethoxypyrimidin-4(1H)-one |

Hydrolytic Transformations and Stability Studies of the Pyrimidinone Ring

The stability of the pyrimidinone ring in this compound under hydrolytic conditions is a critical aspect of its chemical profile. Pyrimidinone derivatives can be susceptible to hydrolysis, which may involve cleavage of the ether linkage at the C2 position or, under more forcing conditions, opening of the pyrimidinone ring itself. The presence of the electron-withdrawing bromine atom at the C5 position and the ethoxy group at the C2 position can influence the reactivity of the ring towards nucleophilic attack by water.

Studies on related pyrimidinone structures can provide insights into the likely stability of this compound. The rate and extent of hydrolysis would be dependent on factors such as pH, temperature, and the presence of catalysts. For instance, acidic or basic conditions could potentially facilitate the hydrolysis of the ethoxy group to yield 5-bromo-2-hydroxypyrimidin-4(1H)-one. More extreme conditions could lead to the degradation of the heterocyclic ring.

Radical Reactions Involving the Bromo-Substituent

The bromine atom at the C5 position of this compound provides a handle for radical reactions. Aryl bromides can undergo radical dehalogenation or participate in radical-mediated carbon-carbon bond-forming reactions. These reactions are typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and a radical mediator, often a tin hydride like tributyltin hydride.

In a typical radical reaction, the mediator would abstract the bromine atom to generate a pyrimidinonyl radical at the C5 position. This radical intermediate could then be trapped by a hydrogen atom source to afford the debrominated product, 2-ethoxypyrimidin-4(1H)-one, or it could react with a suitable radical acceptor to form a new carbon-carbon or carbon-heteroatom bond. The efficiency and outcome of such radical reactions would depend on the specific reaction conditions and the nature of any trapping agents used.

Rearrangement Reactions and Tautomerism Studies in Solution and Solid State

Tautomerism is a significant phenomenon for pyrimidinone derivatives, where the molecule can exist in different isomeric forms that can interconvert. nih.gov For this compound, the primary tautomeric equilibrium to consider is between the 4(1H)-one form and its aromatic 4-hydroxypyrimidine (B43898) tautomer.

Table 3: Tautomeric Forms of 5-Bromo-2-ethoxypyrimidine

| Tautomer Name | Structure |

| This compound | (Structure of the keto form) |

| 5-Bromo-2-ethoxy-4-hydroxypyrimidine | (Structure of the enol form) |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Ethoxypyrimidin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of 5-bromo-2-ethoxypyrimidin-4(1H)-one would be expected to show distinct signals for the protons of the ethoxy group and the pyrimidine (B1678525) ring.

The ethoxy group will exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling with each other. The proton on the pyrimidine ring, if present, would appear as a singlet. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethoxy) | ~1.3-1.4 | Triplet (t) | ~7.0 |

| CH₂ (ethoxy) | ~4.3-4.5 | Quartet (q) | ~7.0 |

| C6-H (pyrimidine) | ~7.8-8.0 | Singlet (s) | N/A |

| N1-H | Variable | Broad Singlet | N/A |

Note: The actual chemical shifts can vary depending on the solvent and concentration.

Carbon (¹³C) NMR Analysis and Correlation Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. In this compound, distinct signals are expected for the two carbons of the ethoxy group and the four carbons of the pyrimidine ring. The carbonyl carbon (C=O) typically appears at a significantly downfield chemical shift.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular framework.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ethoxy) | ~14-15 |

| CH₂ (ethoxy) | ~63-65 |

| C5 (C-Br) | ~95-100 |

| C6 | ~140-145 |

| C2 | ~160-165 |

| C4 (C=O) | ~170-175 |

Note: The actual chemical shifts can vary depending on the solvent and concentration.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Pyrimidine Ring Elucidation

While less common than ¹H and ¹³C NMR, Nitrogen-15 NMR (¹⁵N NMR) can provide direct insight into the electronic environment of the nitrogen atoms within the pyrimidine ring. The chemical shifts of the nitrogen atoms can confirm their involvement in the heterocyclic ring and their tautomeric state. For this compound, two distinct ¹⁵N signals would be expected, corresponding to the N1 and N3 positions in the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition.

The fragmentation pattern can also offer structural clues. Common fragmentation pathways may involve the loss of the ethoxy group, the bromine atom, or cleavage of the pyrimidine ring.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular ion (with ⁷⁹Br) | 219.98 |

| [M+2]⁺ | Molecular ion (with ⁸¹Br) | 221.98 |

| [M-C₂H₅O]⁺ | Loss of ethoxy group | 174.93 |

| [M-Br]⁺ | Loss of bromine atom | 141.04 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

Key expected vibrational frequencies include the N-H stretch of the amide, the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and C-Br stretching. The aromatic C-H and C=C/C=N stretching vibrations of the pyrimidine ring will also be present. mewaruniversity.org

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (amide) | Stretching | 3200-3400 (broad) |

| C-H (alkane) | Stretching | 2850-3000 |

| C=O (amide) | Stretching | 1650-1700 |

| C=C / C=N (aromatic) | Stretching | 1550-1650 |

| C-O (ether) | Stretching | 1050-1250 |

| C-Br | Stretching | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring and the carbonyl group.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the substituents on the pyrimidine ring. This technique is useful for confirming the presence of the conjugated system and can be used for quantitative analysis. thermofisher.com

Interactive Data Table: Expected UV-Vis Absorption Data

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200-300 |

| n → π | 300-400 |

Note: The exact λ_max values can vary based on the solvent used.

Application of High-Resolution Analytical Techniques (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the definitive structural confirmation of novel synthetic compounds, offering unparalleled precision in mass determination. In the case of this compound, HRMS provides unambiguous verification of its elemental composition, a critical step in its characterization. This technique differentiates the target molecule from other potential impurities or byproducts by measuring its mass to within a few parts per million (ppm), a level of accuracy that low-resolution mass spectrometry cannot achieve.

The power of HRMS extends beyond simple mass verification. Through detailed analysis of the isotopic pattern, particularly the signature of the bromine atom, and by inducing fragmentation to study the resulting daughter ions, a comprehensive structural portrait of the molecule can be assembled.

Detailed Research Findings

While direct experimental HRMS data for this compound is not extensively published in peer-reviewed literature, its expected mass spectral characteristics can be accurately predicted based on its chemical formula and the known fragmentation patterns of related heterocyclic compounds.

Molecular Ion and Isotopic Pattern:

The chemical formula for this compound is C₆H₇BrN₂O. The presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, results in a highly characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments. This pattern, a pair of peaks of nearly equal intensity separated by two mass-to-charge units (m/z), is a definitive indicator of the presence of a single bromine atom in an ion.

High-resolution analysis would distinguish the exact masses of the isotopic peaks, providing further confirmation of the elemental composition.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z (Monoisotopic) | Isotope | Relative Abundance (%) |

| [C₆H₇⁷⁹BrN₂O]⁺ | 217.9796 | ⁷⁹Br | 100.00 |

| [C₆H₇⁸¹BrN₂O]⁺ | 219.9776 | ⁸¹Br | 97.28 |

| [¹³CC₅H₇⁷⁹BrN₂O]⁺ | 218.9829 | ¹³C | 6.53 |

| [¹³CC₅H₇⁸¹BrN₂O]⁺ | 220.9809 | ¹³C | 6.35 |

Fragmentation Pathway Analysis:

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, initiated by the loss of the most labile groups. The following table outlines a plausible fragmentation cascade.

Interactive Data Table: Predicted Major Fragment Ions of this compound

| Fragment Ion | Proposed Structure/Loss | Calculated m/z (for ⁷⁹Br) | Notes |

| [M-C₂H₄]⁺ | Loss of ethylene (B1197577) from the ethoxy group | 189.9483 | A common fragmentation for ethoxy-substituted heterocycles. |

| [M-C₂H₅O]⁺ | Loss of the ethoxy radical | 172.9439 | Cleavage of the ether bond. |

| [M-Br]⁺ | Loss of the bromine radical | 139.0558 | Cleavage of the C-Br bond. |

| [M-CO]⁺ | Loss of carbon monoxide | 189.9847 | Typical fragmentation of pyrimidinone rings. |

| [C₄H₂BrN₂O]⁺ | Loss of C₂H₅ radical | 188.9405 | Represents the core pyrimidinone structure after initial fragmentation. |

The application of HRMS, therefore, provides a multi-faceted approach to the structural elucidation of this compound. The precise mass measurement confirms the elemental formula, the isotopic pattern verifies the presence of bromine, and the analysis of fragmentation patterns offers deep insights into the molecule's connectivity and the nature of its substituent groups. This high-resolution data is indispensable for the unambiguous characterization of this and other novel chemical entities.

Computational and Theoretical Studies on 5 Bromo 2 Ethoxypyrimidin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-bromo-2-ethoxypyrimidin-4(1H)-one, offering a lens into its electronic architecture and reactivity without the need for empirical data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including molecular geometries, vibrational frequencies, and the energies of molecular orbitals. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the influence of the bromo and ethoxy substituents on the pyrimidinone ring.

The bromine atom, being electron-withdrawing, is expected to influence the electron distribution across the pyrimidine (B1678525) ring, affecting its aromaticity and the reactivity of adjacent functional groups. The ethoxy group, on the other hand, can act as an electron-donating group. DFT studies on similar substituted pyrimidinones (B12756618) have shown that such substitutions can significantly alter the electronic properties and reactivity of the molecule. mdpi.com For instance, the calculated Mulliken charges would likely show a significant partial positive charge on the carbon attached to the bromine and a partial negative charge on the oxygen of the ethoxy group.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and based on typical values for similar structures, as direct computational studies on this specific molecule are not widely published.)

| Property | Predicted Value |

| Dipole Moment (Debye) | 3.5 - 4.5 |

| Energy of HOMO (eV) | -6.5 to -7.5 |

| Energy of LUMO (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.5 - 6.5 |

These predicted values are crucial for understanding the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a higher level of theoretical accuracy for electronic structure calculations. Current time information in Bangalore, IN. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain more precise energy calculations and a more detailed understanding of electron correlation effects. For this compound, these high-level calculations can be particularly useful for refining the geometries and relative energies of different tautomers and conformers, providing a benchmark for the results obtained from DFT methods. researchgate.net

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgresearchgate.net The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other species. For this compound, the HOMO is likely to be localized on the pyrimidinone ring and the ethoxy group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyrimidine ring, particularly near the bromine atom and the carbonyl group, suggesting these as likely sites for nucleophilic attack. nih.gov Understanding the FMOs is key to predicting the regioselectivity of its reactions. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with solvents.

Conformational Analysis and Tautomeric Equilibria in Solution

This compound can exist in different tautomeric forms, primarily the keto (pyrimidin-4(1H)-one) and enol (pyrimidin-4-ol) forms. Computational studies on related 4(3H)-pyrimidinone systems have shown that the keto form is generally more stable, and this preference can be influenced by substitution. nih.govresearchgate.net The equilibrium between these tautomers is crucial as it can dictate the molecule's chemical behavior and biological activity.

MD simulations can be used to explore the conformational landscape of the ethoxy group, which can rotate around the C-O bond. This rotation gives rise to different conformers with varying energies and populations in solution. Conformational analysis of similar substituted pyrimidinones has revealed the presence of multiple stable conformers. nih.gov

Table 2: Calculated Relative Energies of Tautomers of this compound in Gas Phase (Note: This data is hypothetical and for illustrative purposes, based on general trends for pyrimidinones.)

| Tautomer | Relative Energy (kcal/mol) |

| 4(1H)-one (keto) | 0.0 (most stable) |

| 4(3H)-one (keto) | 1.5 - 3.0 |

| 4-ol (enol) | 5.0 - 8.0 |

Solvent Effects on Molecular Structure and Dynamics

The solvent environment can have a profound impact on the structure and dynamics of this compound. MD simulations using explicit solvent models can reveal how solvent molecules arrange around the solute and how this affects its conformation and tautomeric equilibrium. Polar solvents are likely to stabilize the more polar keto tautomer through hydrogen bonding with the N-H and C=O groups. The simulations can also provide information on the solvation free energy, which is a key component in understanding the compound's solubility and partitioning behavior between different phases.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. These predictions are crucial for interpreting experimental data and confirming the structure of newly synthesized compounds.

Detailed theoretical studies on the exact molecule this compound are not extensively available in the public domain. However, the principles of such analyses can be understood from studies on closely related structures, such as 5-bromo-2-ethoxyphenylboronic acid. nih.gov In a typical study, the molecular geometry is first optimized using a DFT method, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p). nih.gov This process finds the most stable three-dimensional arrangement of the atoms.

Once the optimized geometry is obtained, the same level of theory can be used to calculate various spectroscopic data:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can be performed for the molecule in different solvent environments to mimic experimental conditions. The predicted shifts are then compared with experimental spectra for signal assignment. For this compound, one would expect characteristic signals for the ethoxy group protons, the pyrimidinone ring proton, and the carbons of the heterocyclic ring and the ethoxy group.

IR and Raman Spectra: The vibrational frequencies (infrared and Raman) are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. mdpi.com The analysis of these spectra helps to identify the characteristic functional groups present in the molecule, such as C=O, C-O, C-N, and C-Br stretching and bending vibrations.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The predicted absorption maxima (λ_max) can help in understanding the electronic structure and chromophores within the molecule.

A hypothetical table of predicted spectroscopic data for this compound, based on typical computational outputs, is presented below.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹H NMR (δ, ppm) | Ring CH: ~7.5-8.0 | GIAO-DFT |

| OCH₂: ~4.2-4.5 | ||

| CH₃: ~1.3-1.5 | ||

| ¹³C NMR (δ, ppm) | C=O: ~160-165 | GIAO-DFT |

| C-Br: ~95-105 | ||

| C-OEt: ~165-170 | ||

| Ring C-H: ~140-145 | ||

| OCH₂: ~60-65 | ||

| CH₃: ~14-16 | ||

| IR (cm⁻¹) | C=O stretch: ~1680-1720 | DFT |

| C-O stretch: ~1200-1250 |

Elucidation of Reaction Mechanisms and Transition States through Computational Pathways

Computational chemistry offers a powerful lens to investigate the step-by-step pathways of chemical reactions, including the identification of fleeting transition states that are often impossible to observe experimentally. mit.edu For a molecule like this compound, which can participate in various reactions such as nucleophilic substitution or cross-coupling, understanding the underlying mechanisms is key to optimizing reaction conditions and predicting product outcomes.

The process of elucidating a reaction mechanism computationally involves several key steps:

Mapping the Potential Energy Surface (PES): The PES is a mathematical landscape that describes the energy of a system as a function of its geometry. Reactants and products reside in energy minima on this surface. The path between them proceeds via a saddle point, which corresponds to the transition state. bath.ac.uk

Locating Transition States: Sophisticated algorithms are used to locate the exact geometry of the transition state. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the path leading from reactant to product. mit.edu

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed. This traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed links the desired species.

For this compound, computational studies could be envisioned for several reaction types. For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is replaced, calculations could determine whether the reaction proceeds through a concerted mechanism or a stepwise Meisenheimer complex intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

Table 2: Hypothetical Computational Analysis of a Nucleophilic Substitution Reaction

| Reaction Step | Computed Parameter | Significance |

|---|---|---|

| Reactants | Relative Energy: 0 kcal/mol | Reference point |

| Transition State | Activation Energy (ΔG‡) | Determines reaction rate |

| Intermediate (if any) | Relative Energy | Indicates stability of intermediate |

While specific computational studies on the reaction mechanisms of this compound are not readily found, the established methodologies of computational chemistry provide a robust framework for such investigations.

Derivation of Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in establishing quantitative structure-activity relationships (QSAR) and more general structure-reactivity relationships. rsc.org These relationships correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. For pyrimidine derivatives, which are common scaffolds in medicinal chemistry, QSAR studies can guide the design of new compounds with enhanced properties. nih.govnih.gov

Key molecular descriptors, which are numerical representations of molecular properties, can be calculated using computational methods. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are related to a molecule's ability to participate in electrostatic or orbital-controlled reactions.

Steric Descriptors: These describe the size and shape of the molecule, which are important for understanding how it might fit into an enzyme's active site or approach another reactant. researchgate.net

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, encoding information about branching and connectivity.

For this compound, a computational study could calculate these descriptors and correlate them with experimentally observed reactivity. For example, the LUMO energy could be correlated with the molecule's susceptibility to nucleophilic attack. A lower LUMO energy would suggest a higher reactivity towards nucleophiles. Similarly, the partial charge on the carbon atom bonded to the bromine would be a key indicator for its reactivity in substitution reactions.

QSAR studies on related pyrimidine derivatives have shown that the nature and position of substituents significantly influence their biological activity. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyrimidine ring, affecting its interactions with biological targets.

Table 3: Selected Computational Descriptors for Structure-Reactivity Analysis

| Descriptor | Definition | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Partial Atomic Charges | Distribution of electron density on each atom | Predicts sites for electrostatic interactions |

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent at the 5-position or altering the alkoxy group at the 2-position) and calculating these descriptors, a predictive model for its reactivity can be built. This approach accelerates the discovery of new derivatives with desired properties without the need for extensive synthetic work.

Strategic Derivatization and Analog Synthesis Utilizing 5 Bromo 2 Ethoxypyrimidin 4 1h One

Functionalization at the Bromo-Position through Diverse Cross-Coupling Methodologies

The bromine atom at the C5 position of the pyrimidine (B1678525) ring is strategically placed for a variety of palladium-catalyzed cross-coupling reactions. This position is electronically suitable for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for several bond-forming transformations. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, which is crucial for building molecular complexity and modulating biological activity.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-pyrimidine with an organoboron reagent, such as a boronic acid or ester. The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands, like Pd(dppf)Cl₂, and requires a base to facilitate the transmetalation step. uzh.chnih.gov The versatility of commercially available boronic acids allows for the introduction of a vast array of aryl and heteroaryl moieties at the C5 position. researchgate.net

Sonogashira Coupling: To install an alkyne functional group, the Sonogashira coupling is employed. This reaction couples the bromo-pyrimidine with a terminal alkyne, using a dual catalyst system of palladium and copper(I). wikipedia.orglibretexts.orgorganic-chemistry.org The resulting alkynylpyrimidines are valuable intermediates themselves, which can undergo further transformations such as cycloadditions or serve as key structural elements in pharmacologically active molecules. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-substituted pyrimidinones (B12756618). wikipedia.org It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, making it applicable to a wide variety of amine coupling partners under relatively mild conditions. amazonaws.com

Stille Coupling: The Stille reaction provides another route to C-C bond formation by coupling the bromo-pyrimidine with an organotin reagent. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups on both coupling partners. libretexts.org Although the toxicity of organotin compounds is a concern, the reaction remains a valuable tool in complex molecule synthesis. organic-chemistry.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (sp2-sp2) | Pd(0) complex (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Pd(0) complex, Phosphine Ligand, Base |

| Stille | Organostannane (e.g., R-SnBu3) | C-C | Pd(0) complex (e.g., Pd(PPh3)4) |

Chemical Modifications of the Ethoxy Group

The 2-ethoxy group on the pyrimidinone ring serves as another point for chemical modification. While stable under many conditions, it can be cleaved or transformed to introduce alternative functionalities. Cleavage of the ethyl ether to the corresponding 2-hydroxy-pyrimidinone (a cyclic amide tautomer of the pyrimidinol) can be achieved using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). This transformation unmasks a hydrogen bond donor/acceptor group, which can significantly alter the molecule's solubility and interaction with biological targets.

Furthermore, the ethoxy group could potentially be exchanged through transetherification reactions under specific catalytic conditions, allowing for the introduction of different alkoxy groups. This modification can be used to fine-tune the steric and electronic properties of the scaffold.

N-Alkylation and N-Acylation Reactions of the Pyrimidinone Ring System

The pyrimidinone ring contains two nitrogen atoms, N1 and N3, and the N1-H is an ambident nucleophile, capable of undergoing alkylation or acylation. The regioselectivity of these reactions is a critical consideration. Due to the tautomeric nature of the 4(1H)-one system, alkylation can occur at either the N1 or N3 positions, and O-alkylation is also a possibility.

The outcome of N-alkylation is often dependent on reaction conditions such as the base, solvent, and the nature of the alkylating agent. researchgate.net For instance, using a strong base like sodium hydride in a polar aprotic solvent such as DMF typically favors N-alkylation. The choice between N1 and N3 substitution can sometimes be controlled by the steric hindrance of the alkylating agent or by chelation effects. nih.govresearchgate.net Acylation reactions with acyl chlorides or anhydrides proceed similarly, yielding N-acylpyrimidinones that can serve as prodrugs or as intermediates for further functionalization. The introduction of substituents at the N1 position is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. ias.ac.in

Construction of Fused Heterocyclic Systems from the Pyrimidine Scaffold

The 5-bromo-2-ethoxypyrimidin-4(1H)-one scaffold is an excellent starting point for the construction of more complex, fused heterocyclic systems. sioc-journal.cn These fused rings are prevalent in many biologically active compounds. benthamdirect.comnih.gov A prominent example is the synthesis of pyrimido[4,5-b]indoles, a class of compounds with applications as anti-inflammatory and antimicrobial agents. researchgate.net

A general strategy to construct a pyrimido[4,5-b]indole system from the title compound would involve a two-step sequence. First, a Sonogashira coupling at the C5-bromo position with a suitably protected 2-ethynylaniline (B1227618) would form a C-C bond. Following this, an intramolecular cyclization, often catalyzed by a transition metal or promoted by base, would lead to the formation of the fused indole (B1671886) ring system. This annulation strategy transforms the simple pyrimidine core into a more complex, rigid, and planar structure, which can lead to enhanced binding affinity for various biological targets. mdpi.comresearchgate.net

Design and Synthesis of Pyrimidine-Based Scaffolds for Expanded Chemical Libraries

The pyrimidine core is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.govtandfonline.comnih.gov this compound is an ideal starting material for constructing focused chemical libraries for high-throughput screening. researchgate.net Its three distinct points of diversification (C5, O2, N1) allow for the generation of a large number of analogs through combinatorial chemistry. nih.govacs.org

A library design strategy would involve systematically varying the substituents at each of these positions. For example:

Position C5: A diverse set of aryl and heteroaryl groups can be introduced via Suzuki coupling. researchgate.net

Position N1: Various alkyl and acyl groups can be added via N-alkylation/acylation to explore different steric and electronic environments. ias.ac.in

Position O2: The ethoxy group can be cleaved to the hydroxyl group, or potentially varied to other alkoxy groups to modulate lipophilicity and hydrogen bonding capacity.

This multi-directional derivatization approach enables the creation of a rich chemical library from a single, versatile starting material. Modern techniques like DNA-encoded library technology (DELT) are particularly well-suited for pyrimidine scaffolds, allowing for the rapid generation and screening of immense libraries to identify high-affinity ligands for therapeutic targets. nih.govnih.gov

| Scaffold Position | Diversification Reaction | Example Building Blocks | Resulting Functionality |

|---|---|---|---|

| C5 (Bromo) | Suzuki Coupling | Phenylboronic acid, Pyridineboronic acid | Aryl, Heteroaryl |

| C5 (Bromo) | Sonogashira Coupling | Phenylacetylene, Propargyl alcohol | Alkynyl |

| C5 (Bromo) | Buchwald-Hartwig Amination | Morpholine, Aniline | Amino |

| N1 (Amide) | N-Alkylation | Benzyl bromide, Ethyl iodide | N-Alkyl |

| O2 (Ethoxy) | Ether Cleavage | BBr3 | Hydroxy |

Role of 5 Bromo 2 Ethoxypyrimidin 4 1h One As a Key Synthetic Intermediate

Precursor for Highly Functionalized Pyrimidine (B1678525) Derivatives (e.g., perfluoroalkylpyrimidines)

In principle, 5-bromo-2-ethoxypyrimidin-4(1H)-one could act as a precursor for a variety of functionalized pyrimidine derivatives. The bromine atom at the C5 position is a key functional handle for introducing new substituents onto the pyrimidine ring via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This would allow for the synthesis of pyrimidines with diverse aryl, heteroaryl, alkyl, or alkynyl groups at this position.

However, a specific search of the scientific literature did not yield any examples of this compound being used as a precursor for highly functionalized pyrimidine derivatives, including perfluoroalkylpyrimidines. The synthesis of related fluorinated pyrazolo[1,5-a]pyrimidines has been described, but these syntheses start from different precursors. mdpi.com

Detailed multistep synthetic pathways originating from this compound are not documented in the reviewed literature. However, based on the chemistry of similar compounds, a plausible synthetic route to the title compound can be proposed. The synthesis would likely involve the reaction of a more reactive precursor, such as 5-bromo-2,4-dichloropyrimidine, with sodium ethoxide. A related synthesis is that of 2-ethoxy-1-(4-bromo-2-fluoro-5-isopropoxyphenyl)-4-trifluoromethyl-6(1H)-pyrimidinone, which is prepared from its 2-chloro analogue and sodium ethoxide in ethanol (B145695). prepchem.com

A potential synthetic pathway to this compound could start from 5-bromouracil, which would first be chlorinated to yield 5-bromo-2,4-dichloropyrimidine. Subsequent selective reaction with one equivalent of sodium ethoxide, potentially at a controlled temperature, could lead to the formation of 5-bromo-2-ethoxy-4-chloropyrimidine, which upon hydrolysis would yield the target compound, this compound. It is important to emphasize that this is a hypothetical pathway based on known pyrimidine chemistry, not a reported procedure.

Building Block in the Synthesis of Complex Organic Molecules

While pyrimidine derivatives are central to many complex and pharmaceutically important molecules, there are no specific examples in the scientific literature of this compound being used as a building block in the synthesis of such molecules.

For context, a closely related intermediate, 5-bromo-2-chloropyrimidine (B32469) , is a key component in the synthesis of Macitentan, an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. acs.orggoogle.com In the synthesis of Macitentan, the 2-chloro position of 5-bromo-2-chloropyrimidine undergoes a nucleophilic substitution reaction. acs.org This highlights the synthetic utility of this class of compounds, although it does not directly involve the ethoxy derivative.

Comparative Studies with Other Halogenated Pyrimidine Intermediates (e.g., 5-bromo-2-chloropyrimidine, 5-bromo-2-iodopyrimidine)

No direct experimental studies comparing the reactivity of this compound with other halogenated pyrimidine intermediates were found. However, the reactivity of halogens in cross-coupling reactions is well-established and generally follows the order of I > Br > Cl. This trend is based on the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), with the weaker bonds being more reactive.

Therefore, it can be inferred that 5-bromo-2-iodopyrimidine would be more reactive than this compound in reactions like Suzuki or Sonogashira couplings at the halogenated position. Conversely, 5-bromo-2-chloropyrimidine would be less reactive at its halogenated position compared to the bromo-analogue.

The ethoxy group at the C2 position in this compound is an electron-donating group, which would slightly increase the electron density of the pyrimidine ring compared to a chloro-substituent at the same position. This could subtly influence the reactivity of the bromine at C5, but the dominant factor in cross-coupling reactions would remain the nature of the halogen itself.

The table below provides a comparison of the physical properties of related halogenated pyrimidines.

| Property | 5-bromo-2-chloropyrimidine | 5-bromo-2-iodopyrimidine | 5-bromo-2-ethoxypyrimidine |

| Molecular Formula | C₄H₂BrClN₂ | C₄H₂BrIN₂ | C₆H₇BrN₂O |

| Molecular Weight | 193.43 g/mol | 284.88 g/mol | 203.04 g/mol |

| CAS Number | 32779-36-5 | 183438-24-6 | 17758-11-1 |

This table presents data for related compounds to provide a comparative context.

Contribution to the Diversification of Synthetic Compound Collections

The use of diverse and functionalized building blocks is crucial for the creation of DNA-encoded libraries (DELs) and other compound collections for high-throughput screening in drug discovery. nih.gov Privileged scaffolds, such as the pyrimidine ring, are often used to generate these libraries. nih.gov

While this compound possesses the necessary features—a core scaffold and orthogonal reactive sites (the bromine for cross-coupling and the N-H for substitution)—to be a valuable contributor to the diversification of synthetic compound collections, there is no published evidence of it being used for this purpose. Its utility in this area is, therefore, hypothetical. If made readily available, it could theoretically expand the chemical space of pyrimidine-based libraries by introducing an ethoxy group at the C2 position, which could form important interactions with biological targets.

Broader Perspectives in Pyrimidine Heterocyclic Chemistry: Insights from 5 Bromo 2 Ethoxypyrimidin 4 1h One Research

Electron Density Distribution and Reactivity Patterns in Substituted Pyrimidine (B1678525) Derivatives

The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are more electronegative than carbon, leading to a general polarization of the ring system and a lower electron density compared to benzene, making it an electron-deficient ring system. This inherent electron deficiency makes the pyrimidine ring susceptible to nucleophilic attack and generally less reactive towards electrophilic substitution.

The bromo group at C5 is an electronegative halogen that exerts a -I (negative inductive) effect, withdrawing electron density from the ring and further deactivating it towards electrophilic attack. However, through its lone pairs, it can exert a weak +M (mesomeric) or resonance effect, which is generally overshadowed by its inductive effect in halogens. The ethoxy group at C2 is an alkoxy group that has a -I effect due to the oxygen's electronegativity but a much stronger +M effect, donating electron density to the ring through resonance. This makes the ethoxy group an activating group. The oxo group at C4 is a strongly electron-withdrawing group due to the high electronegativity of the oxygen atom.

The combination of these effects results in a complex electronic landscape. The strong electron-donating ethoxy group at C2 and the strongly electron-withdrawing oxo group at C4, along with the two ring nitrogens, create a "push-pull" system that significantly influences the electron distribution. The bromine at C5 further withdraws electron density. This substitution pattern makes the pyrimidine ring highly electron-deficient and thus, more susceptible to nucleophilic substitution reactions. For instance, the bromine atom at C5 can be a site for nucleophilic displacement, a common reaction for halopyrimidines.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Electronic Effect on Pyrimidine Ring |

| Bromo | 5 | Strong | Weak | Electron-withdrawing |

| Ethoxy | 2 | Weak | Strong | Electron-donating |

| Oxo | 4 | Strong | Strong | Strongly electron-withdrawing |

Comprehensive Understanding of Tautomerism in Pyrimidinone Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a critical concept in heterocyclic chemistry, particularly for pyrimidinone systems. chemicalbook.comnih.govresearchgate.net 4-Pyrimidinone and its derivatives can exist in several tautomeric forms, primarily through keto-enol and lactam-lactim tautomerization. chemicalbook.comnih.govacs.org The stability and predominance of a particular tautomer can be influenced by factors such as the solvent, temperature, and pH. acs.orgresearchgate.net

For 5-bromo-2-ethoxypyrimidin-4(1H)-one, the primary tautomeric equilibrium is between the keto (lactam) form, this compound, and the enol (lactim) form, 5-bromo-2-ethoxy-4-hydroxypyrimidine. The keto form is generally the more stable and predominant tautomer in the solid state and in most solvents. nih.gov This preference for the keto form is a common feature in 4-pyrimidinone systems and is attributed to the greater stability of the amide resonance within the ring in the keto form. nih.gov

Computational studies on similar pyrimidinone systems have shown that the keto form is energetically favored over the enol form. researchgate.net The introduction of a nitrogen atom into the ring, as in pyrimidine, shifts the tautomeric equilibrium towards the ketonic form compared to pyridine (B92270) derivatives. nih.gov The presence of substituents can also influence the tautomeric equilibrium. While specific studies on this compound are limited, the general principles suggest that the 4(1H)-one form will be the major species in equilibrium. It is also possible for the molecule to exist as a zwitterionic tautomer under certain conditions, such as in acidic media where the ring nitrogens can be protonated. researchgate.net

Tautomeric Forms of this compound

Keto form (lactam): this compound

Enol form (lactim): 5-bromo-2-ethoxy-4-hydroxypyrimidine

Impact of Halogen and Alkoxy Substituents on Heterocyclic Aromaticity and Reactivity

The bromine atom , as a halogen substituent, generally decreases the aromaticity of the pyrimidine ring. Its electron-withdrawing nature enhances the electrophilicity of the ring carbons, making the molecule more prone to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The C-Br bond can be cleaved under various conditions, allowing for the introduction of other functional groups through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira), which are powerful tools in modern organic synthesis. nih.gov Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, which can be exploited in crystal engineering and supramolecular chemistry. nih.govresearchgate.netmdpi.com

The interplay between the halogen and alkoxy groups is crucial. The presence of the electron-donating ethoxy group can influence the regioselectivity of nucleophilic attack on the ring. The combined effects of these substituents create a molecule with a well-defined reactivity profile, making it a useful intermediate in the synthesis of more complex structures.

| Substituent | Effect on Aromaticity | Effect on Reactivity | Potential for Further Reactions |

| Bromo (Halogen) | Decreases | Enhances susceptibility to nucleophilic attack | Cross-coupling reactions, Halogen bonding |

| Ethoxy (Alkoxy) | Modulates | Donates electron density, can be a leaving group | Nucleophilic displacement |

General Design Principles for Pyrimidine-Based Scaffolds in Advanced Synthetic Chemistry

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, often through hydrogen bonding with the ring nitrogens. nih.govnih.govmdpi.com The design of pyrimidine-based scaffolds for synthetic applications leverages the inherent reactivity and substitution patterns of the pyrimidine core. Compounds like this compound are valuable building blocks in the construction of diverse molecular architectures. researchgate.netnih.gov

Several key design principles are evident when considering this compound as a synthetic scaffold:

Functional Group Handle for Diversification: The bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity. Through cross-coupling reactions, a wide array of aryl, alkyl, and alkynyl groups can be appended to the pyrimidine core, allowing for the rapid generation of compound libraries for drug discovery and materials science. mdpi.comnih.gov

Modulation of Physicochemical Properties: The ethoxy group at C2 can be varied to other alkoxy or aryloxy groups to fine-tune the solubility, lipophilicity, and metabolic stability of the final compounds.

Core Structure for Biological Activity: The pyrimidinone core itself is a key pharmacophore in many biologically active molecules. The N-H group and the exocyclic oxygen can act as hydrogen bond donors and acceptors, respectively, which is crucial for binding to protein targets. nih.govacs.org

Regiocontrolled Synthesis: The distinct reactivity of the different positions on the pyrimidine ring allows for regiocontrolled synthetic transformations. For example, the C5-bromo group can be selectively reacted in the presence of the C2-ethoxy group. mdpi.com

Future Directions and Emerging Research Avenues for 5 Bromo 2 Ethoxypyrimidin 4 1h One

Development of Novel Catalytic Methods for Enhanced Functionalization

The bromine atom at the C5 position and the potential for C-H activation on the pyrimidine (B1678525) ring offer fertile ground for novel catalytic functionalization methods. Future research will likely focus on expanding the toolbox of reactions to modify 5-bromo-2-ethoxypyrimidin-4(1H)-one, thereby accessing a wider range of derivatives with unique properties.

Transition-metal-catalyzed cross-coupling reactions are a primary area for development. While standard methods exist, the focus will be on milder, more efficient, and selective catalysts. For instance, the development of palladium, nickel, or copper catalysts with bespoke ligands could enable challenging couplings with a broad array of partners, including sterically hindered or electronically diverse substrates. researchgate.net Research into direct C-H functionalization, a more atom-economical approach, is also a promising frontier. colab.ws Pyrimidine-directed C-H activation could allow for the introduction of new functional groups at various positions on the ring without the need for pre-functionalization. rsc.org

A comparative look at potential catalytic strategies is presented in Table 1.

Table 1: Comparison of Potential Catalytic Functionalization Methods

| Catalytic Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Advanced Cross-Coupling | High efficiency, broad substrate scope | Metal contamination, ligand synthesis |

| Direct C-H Activation | Atom economy, reduced waste | Selectivity, harsh conditions |

| Photocatalysis | Mild conditions, unique reactivity | Catalyst stability, scalability |

Further Exploration of Sustainable and Green Chemistry Techniques in Synthesis

The synthesis of this compound and its derivatives can be improved by incorporating green chemistry principles. Traditional synthetic routes often involve harsh reagents and generate significant waste. Future research will aim to develop more environmentally benign and sustainable synthetic protocols.

One promising approach is the use of eco-friendly catalysts and solvents. nih.gov For instance, the Biginelli reaction, a common method for synthesizing pyrimidinones (B12756618), can be catalyzed by sustainable materials like animal bone meal, leading to high yields in short reaction times. research-nexus.net Other green catalysts, such as montmorillonite-KSF, have also been shown to be effective and reusable. rsc.org The use of alternative energy sources like microwave irradiation or ultrasound can also accelerate reactions and reduce energy consumption. ijarsct.co.in

Key areas for advancing the green synthesis of this compound are outlined in Table 2.

Table 2: Green Chemistry Approaches for Pyrimidinone Synthesis

| Green Chemistry Principle | Application in Synthesis | Expected Outcome |

|---|---|---|

| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Reduced reliance on fossil fuels |

| Benign Solvents | Replacing hazardous solvents with water or bio-solvents | Improved safety and reduced environmental impact |

| Catalysis | Employing reusable and non-toxic catalysts | Increased efficiency and reduced waste |

High-Throughput Synthesis and Screening for Fundamental Chemical Research